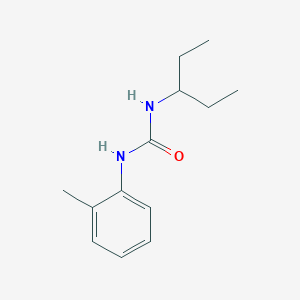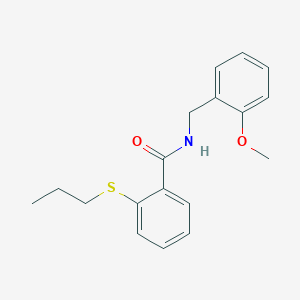![molecular formula C11H12N2OS2 B5372596 2-[(3-methoxybenzyl)thio]-5-methyl-1,3,4-thiadiazole](/img/structure/B5372596.png)
2-[(3-methoxybenzyl)thio]-5-methyl-1,3,4-thiadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(3-methoxybenzyl)thio]-5-methyl-1,3,4-thiadiazole is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of thiadiazole derivatives, which have been widely studied for their pharmacological properties.
作用机制
The exact mechanism of action of 2-[(3-methoxybenzyl)thio]-5-methyl-1,3,4-thiadiazole is not fully understood. However, it has been suggested that the compound may exert its pharmacological effects through the inhibition of various enzymes and signaling pathways involved in the disease progression. For instance, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been found to inhibit the replication of several viruses, including herpes simplex virus (HSV) and human immunodeficiency virus (HIV).
Biochemical and Physiological Effects:
Studies have shown that this compound can modulate various biochemical and physiological processes in the body. It has been reported to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in animal models of inflammation. It has also been found to induce apoptosis (programmed cell death) in cancer cells by activating the caspase cascade. Moreover, it has been shown to inhibit the activity of several enzymes involved in the biosynthesis of nucleic acids, such as thymidylate synthase and dihydrofolate reductase.
实验室实验的优点和局限性
One of the main advantages of using 2-[(3-methoxybenzyl)thio]-5-methyl-1,3,4-thiadiazole in lab experiments is its wide range of pharmacological activities, which make it a potential candidate for the development of novel drugs. Moreover, the compound has been found to exhibit low toxicity in animal models, which suggests its safety for use in humans. However, one of the limitations of using this compound is its poor solubility in water, which may affect its bioavailability and pharmacokinetics.
未来方向
Several future directions can be explored in the field of 2-[(3-methoxybenzyl)thio]-5-methyl-1,3,4-thiadiazole research. One of the potential areas of research is the development of novel drug formulations based on this compound for the treatment of various diseases, such as cancer and viral infections. Moreover, further studies are needed to elucidate the exact mechanism of action of the compound and its potential targets in the body. Additionally, the development of more efficient synthesis methods and the optimization of the compound's pharmacokinetic and pharmacodynamic properties can also be explored.
合成方法
The synthesis of 2-[(3-methoxybenzyl)thio]-5-methyl-1,3,4-thiadiazole can be achieved by several methods. One of the commonly used methods involves the reaction of 3-methoxybenzyl chloride with thiosemicarbazide in the presence of sodium hydroxide, followed by the reaction with methyl iodide and sodium hydroxide. The resulting compound is then further treated with hydrazine hydrate to yield this compound.
科学研究应用
2-[(3-methoxybenzyl)thio]-5-methyl-1,3,4-thiadiazole has been found to exhibit a wide range of pharmacological activities, including anti-inflammatory, antitumor, antiviral, and antimicrobial properties. Several studies have reported its potential therapeutic applications in various diseases, such as cancer, inflammation, and viral infections.
属性
IUPAC Name |
2-[(3-methoxyphenyl)methylsulfanyl]-5-methyl-1,3,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS2/c1-8-12-13-11(16-8)15-7-9-4-3-5-10(6-9)14-2/h3-6H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJHLFCPITWIETQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)SCC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-ethyl-4-{[4-(3-methylbenzyl)-1-piperazinyl]methyl}-1H-pyrrole-2-carbonitrile](/img/structure/B5372513.png)

![4-amino-N-{4-[2-(4-nitrophenyl)vinyl]-2-pyrimidinyl}benzenesulfonamide](/img/structure/B5372545.png)

![1-methyl-1'-[(5-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)carbonyl]spiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5372560.png)
![4-[((2R,5S)-5-{[5-(1H-imidazol-1-ylmethyl)pyridin-2-yl]methyl}tetrahydrofuran-2-yl)methyl]-1,4-oxazepane](/img/structure/B5372566.png)

![4-[(dimethylamino)methyl]-1-[2-(phenylsulfonyl)ethyl]-4-azepanol](/img/structure/B5372578.png)

![N-{[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]methyl}-4-oxo-4H-chromene-2-carboxamide](/img/structure/B5372584.png)
![(3aS*,6aR*)-3-[2-(3-chlorophenyl)ethyl]-5-(cyclopropylacetyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5372587.png)
![ethyl [5-({[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetyl}amino)-1,3,4-thiadiazol-2-yl]acetate](/img/structure/B5372589.png)

![2-[4-(pyridin-4-ylmethyl)piperazin-1-yl]-4-(3,3,3-trifluoropropyl)pyrimidine](/img/structure/B5372612.png)